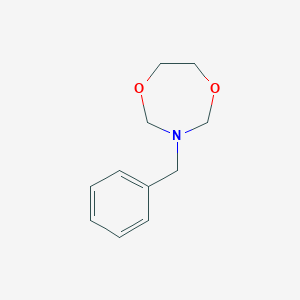
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidine ring attached to the 3-carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid typically involves the following steps :
Formation of Benzoxazole Ring: The starting material, 2-aminophenol, is treated with carbon disulfide (CS2) under basic conditions to form 2-mercapto-1,3-benzoxazole. This intermediate is then reacted with phosphorus pentachloride (PCl5) to obtain the chlorinated benzoxazole derivative.
Piperidine Ring Formation: The chlorinated benzoxazole is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted products.
Applications De Recherche Scientifique
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as :
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.
1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: This compound has a methoxy group instead of a chlorine atom on the benzoxazole ring.
1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a different substitution pattern on the benzoxazole ring and a piperazinyl group instead of a piperidine ring.
These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONUPPJTJISTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)








![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
